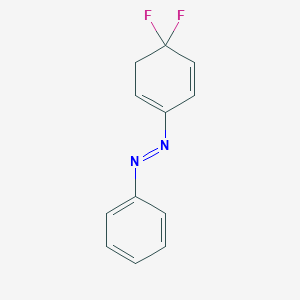

Azobenzene, 4,4-difluoro-

Description

Contextualization of Azobenzene (B91143) Derivatives in Photochromic Systems

Azobenzene and its derivatives are a cornerstone of photochromism, the phenomenon of a reversible transformation between two isomers with different absorption spectra, induced by light. researchgate.netroyalsocietypublishing.org The core of this capability lies in the isomerization of the nitrogen-nitrogen double bond (N=N). The molecule can exist in two forms: a thermodynamically stable, elongated trans (E) isomer and a less stable, bent cis (Z) isomer. beilstein-journals.org

Irradiation with light of a specific wavelength, typically in the ultraviolet (UV) range (320–350 nm), can trigger the conversion from the trans to the cis form. royalsocietypublishing.orgbeilstein-journals.org This process involves electronic excitation of the molecule, often to the S1(nπ) or S2(ππ) state, followed by a conformational change. acs.org The reverse transformation, from cis back to trans, can be initiated by irradiation with light of a different wavelength (often in the visible spectrum) or can occur thermally in the dark. acs.org This reversible switching is accompanied by significant changes in molecular geometry, dipole moment, and absorption spectra, making azobenzenes ideal candidates for a wide array of applications, including light-driven molecular switches, data storage, and photomodulable materials. acs.orgnih.gov The mechanism of this isomerization is complex and can proceed through different pathways, including rotation around the N=N bond or an in-plane inversion mechanism. nih.govunibo.it

Significance of Fluorine Substitution in Azobenzene Core Structures

The introduction of fluorine atoms onto the azobenzene core, particularly at the para positions as in Azobenzene, 4,4'-difluoro- , profoundly influences the molecule's properties. Fluorine is a highly electronegative atom, and its presence as a substituent has several key consequences:

Electronic Effects: Fluorine acts as an electron-withdrawing group, which can alter the energy levels of the molecular orbitals involved in the photoisomerization process. nih.gov This can lead to changes in the absorption spectra of both the trans and cis isomers.

Enhanced Stability: Fluorine substitution can enhance the stability of the cis isomer, leading to a longer thermal half-life. smolecule.com For instance, some ortho-fluoroazobenzenes have been shown to have cis forms that are stable for extended periods in the absence of light. nsf.gov

Modified Photochemical Properties: The substitution pattern of fluorine can alter the photochemical behavior. For example, tetra-ortho-fluoro substitution can lead to a red-shift in the n-π* transition of the cis-isomer, allowing for photoswitching using visible light instead of UV radiation. txst.edu This is particularly advantageous for biological applications where UV light can be damaging. nih.govacs.org

Intermolecular Interactions: The presence of fluorine can introduce new non-covalent interactions, such as halogen bonding, which can influence the packing of the molecules in the solid state and in materials.

The table below summarizes some of the key properties of Azobenzene, 4,4'-difluoro- .

| Property | Value |

| Molecular Formula | C₁₂H₈F₂N₂ |

| Molecular Weight | 218.20 g/mol nih.gov |

| IUPAC Name | bis(4-fluorophenyl)diazene nih.gov |

| CAS Number | 332-07-0 nih.gov |

| Boiling Point | 314.6°C at 760 mmHg |

| Flash Point | 144.1°C |

| Density | 1.18 g/cm³ |

Note: Some physical properties are predicted values.

Historical Development of Research on Azobenzene, 4,4-difluoro-

Early research into azobenzene derivatives laid the groundwork for understanding their fundamental photochromic behavior. The synthesis and study of substituted azobenzenes, including halogenated variants, allowed scientists to systematically investigate the structure-property relationships governing their photoisomerization.

While the precise first synthesis of Azobenzene, 4,4'-difluoro- is not prominently documented in readily available reviews, research into fluorinated organic compounds has been a continuous area of development. The unique properties imparted by fluorine led to the exploration of its effects on various molecular scaffolds, including azobenzene.

More recent research has seen Azobenzene, 4,4'-difluoro- utilized in more specialized applications. For example, a 2023 study described its use in a reaction with a chromium alkyne complex, leading to the formation of a chromium(VI) diimido complex through a rare four-electron oxidative addition of the N=N double bond. nih.gov This highlights the compound's utility as a reactant in complex organometallic chemistry. Furthermore, computational studies have been employed to investigate the properties of fluorinated azobenzenes, providing deeper insights into their electronic structure and behavior. analis.com.mycumhuriyet.edu.tr The development of azobenzene-containing fluorinated polymers for applications in materials science, such as in creating materials with tunable birefringence, is also an active area of research. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10F2N2 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

(4,4-difluorocyclohexa-1,5-dien-1-yl)-phenyldiazene |

InChI |

InChI=1S/C12H10F2N2/c13-12(14)8-6-11(7-9-12)16-15-10-4-2-1-3-5-10/h1-8H,9H2 |

InChI Key |

AMGAEPWQOICGKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(C=CC1(F)F)N=NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Azobenzene, 4,4 Difluoro and Derivatives

Established Synthetic Pathways for Symmetrical Azobenzenes

The formation of the central N=N bond in symmetrical azobenzenes like Azobenzene (B91143), 4,4-difluoro- is commonly achieved through reactions that couple two molecules of the corresponding aniline (B41778) precursor, in this case, 4-fluoroaniline (B128567). Oxidative coupling and the Mills reaction are two prominent historical and contemporary methods.

Oxidative Coupling of Anilines

The direct oxidative coupling of anilines is a powerful method for synthesizing symmetrical azobenzenes. This approach involves the oxidation of the amino groups, which then couple to form the azo bridge. Various catalytic systems have been developed to facilitate this transformation with high efficiency and selectivity.

Traditional methods have employed strong oxidants like potassium permanganate (B83412) (KMnO4) in the presence of copper or iron sulfate (B86663) catalysts. guidechem.com While effective for simple structures, the strength of such oxidants can be a drawback, as they may oxidize other sensitive functional groups within the molecule. guidechem.com

More modern approaches utilize transition metal catalysts that enable the use of milder oxidants, often molecular oxygen from the air. A heterogeneous manganese oxide catalyst, specifically an octahedral molecular sieve (OMS-2), has demonstrated high activity and selectivity in the synthesis of symmetrical azobenzenes. nbinno.com Another effective system employs a self-assembled, flower-like CuCo2O4 material as a catalyst under aerobic conditions, smoothly converting a variety of aromatic amines into their corresponding homocoupled azo compounds in yields ranging from 85–95%. boropharm.com Copper(I) catalysts, such as CuBr, have also been used with oxidants like di-tert-butyldiaziridinone to achieve high yields (70-98%) under mild, room-temperature conditions. rsc.org

| Catalyst/Reagent System | Oxidant | Key Features | Typical Yield | Reference |

|---|---|---|---|---|

| KMnO₄ with CuSO₄·5H₂O or FeSO₄·7H₂O | KMnO₄ | Traditional method; strong oxidant. | Variable | guidechem.com |

| Manganese Oxide (OMS-2) | Molecular Oxygen (Air) | Heterogeneous catalyst, good activity and selectivity. | 62–99% Conversion | nbinno.com |

| CuCo₂O₄ | Molecular Oxygen (Air) | High yields, aerobic conditions. | 85–95% | boropharm.com |

| CuBr | Di-tert-butyldiaziridinone | Mild conditions (room temp.), amenable to gram scale. | 70–98% | rsc.org |

Mills Reaction Approaches

The Mills reaction, and the closely related Baeyer-Mills reaction, is a condensation reaction between an aromatic nitroso compound and an aniline to form an azobenzene. guidechem.comchemicalbook.com To synthesize a symmetrical azobenzene like Azobenzene, 4,4-difluoro-, 4-fluoronitrosobenzene would be reacted with 4-fluoroaniline.

This reaction is highly versatile and is considered one of the best methods for synthesizing asymmetric azobenzenes, but it is equally applicable to symmetrical targets. guidechem.comresearchgate.net It typically proceeds in the presence of acetic acid at room temperature. guidechem.com A significant advantage of this pathway is that it avoids the potentially harsh oxidizing conditions of direct aniline coupling.

Modern advancements have focused on improving the safety and scalability of the Mills reaction. Nitrosobenzenes can be unstable and pose health risks. sigmaaldrich.com To circumvent this, in-situ generation of the nitroso intermediate has been developed. In this approach, the aniline precursor is first oxidized (e.g., using Oxone® in a biphasic system) to form the nitroso compound, which is then immediately reacted with another molecule of aniline in a "telescoped" reaction sequence without being isolated. sigmaaldrich.com This strategy has been successfully adapted to continuous flow chemistry setups, which enhance safety, improve mixing in biphasic systems, and allow for efficient, large-scale production. researchgate.netsigmaaldrich.comwikipedia.org

Synthesis of Fluorinated Azobenzene Precursors

The properties and ease of synthesis of the final azobenzene compound are dictated by the availability and structure of its precursors. For Azobenzene, 4,4-difluoro-, the primary building block is 4-fluoroaniline.

Preparation of Difluoroaniline Intermediates

The most common and industrially viable route to 4-fluoroaniline is the reduction of 4-fluoronitrobenzene. google.comcdhfinechemical.com This transformation is typically achieved through catalytic hydrogenation. google.com Various catalytic systems are effective, including palladium on carbon (Pd/C) with hydrogen gas or noble metal catalysts based on platinum or rhodium. guidechem.comchemicalbook.com The hydrogenation of 4-fluoronitrobenzene is a high-yield process known for its efficiency. google.comcdhfinechemical.com

Alternative methods include catalytic transfer hydrogenation, which uses a hydrogen donor molecule like 1,4-cyclohexadiene (B1204751) in place of pressurized hydrogen gas, offering a potentially safer laboratory-scale option. researchgate.net While various methods exist for producing other isomers like 2,6-difluoroaniline (B139000) or 3,5-difluoroaniline, often starting from polychlorinated benzenes, the synthesis of the 4-fluoro isomer is predominantly achieved via the reduction of its nitro precursor. researchgate.netmdpi.com

Functionalization Strategies for Aryl Termini

Creating derivatives of Azobenzene, 4,4-difluoro- often involves introducing functional groups onto the aryl rings of the precursors before the azo coupling step. This allows for precise control over the final structure and properties of the molecule.

A key example is the synthesis of azobenzene-4,4'-dicarboxylic acid. This is achieved by the reductive coupling of 4-nitrobenzoic acid, where the nitro group is reduced to form the azo linkage while the carboxylic acid moiety remains intact. pubcompare.ai A common method involves using a reducing agent like glucose in a basic aqueous solution. pubcompare.ai This strategy can be directly applied to fluorinated precursors to synthesize analogs with terminal carboxylic acid groups, which are valuable as linkers in metal-organic frameworks (MOFs) or for further derivatization.

Other functionalization strategies involve introducing groups that can be used to graft the azobenzene onto surfaces or integrate it into larger molecular systems. For instance, aryldiazonium-terminated azobenzene derivatives have been synthesized to create stable, photo-switchable self-assembled monolayers on silicon surfaces. pubcompare.ai Furthermore, azobenzene units can be incorporated into complex macromolecular structures, such as poly(alkyl aryl ether) dendrimers, by designing precursors with appropriate reactive sites for polymerization or dendritic growth.

Advanced Synthetic Strategies for Azobenzene, 4,4-difluoro- Analogs

Beyond established pathways, advanced strategies focus on creating azobenzene analogs with tailored properties, particularly for applications in molecular switches and photoresponsive materials. These strategies often involve sophisticated synthetic design and process technology.

A significant advancement is the use of continuous flow chemistry for azobenzene synthesis, particularly via the Baeyer-Mills reaction. researchgate.netwikipedia.org Flow setups allow for precise control over reaction parameters like temperature and residence time, leading to higher yields and purity. wikipedia.org They are especially advantageous for reactions involving unstable intermediates, such as the in-situ oxidation of anilines to nitrosobenzenes followed by immediate coupling, which can be performed safely and scaled up to produce tens of grams of product efficiently. researchgate.netsigmaaldrich.com

Another advanced strategy involves the strategic placement of fluorine atoms to fine-tune the photochemical properties of the azobenzene core. While Azobenzene, 4,4-difluoro- has fluorine in the para positions, research has shown that placing fluorine atoms at the ortho positions (adjacent to the azo bond) creates highly thermostable photoswitches. cdhfinechemical.com Further functionalization of these tetra-ortho-fluoroazobenzene (TFAB) chromophores with conjugated substituents, such as aldehyde groups, can shift their photoswitching response into the red-light region (>630 nm). cdhfinechemical.com This is highly desirable for applications in photopharmacology, as red light can penetrate biological tissues more deeply. cdhfinechemical.com This targeted synthesis of specifically substituted fluorinated analogs represents a sophisticated approach to designing next-generation molecular machines.

Ortho-Lithiation Followed by Coupling Reactions

A primary strategy for the synthesis of specifically substituted azobenzenes, including fluorinated derivatives, involves directed ortho-lithiation. semanticscholar.orgbaranlab.org This powerful technique allows for the regioselective functionalization of an aromatic ring. The process begins with an aromatic compound containing a directing metalating group (DMG), which is typically a Lewis basic moiety. baranlab.org This group coordinates with an organolithium reagent, such as n-butyllithium, facilitating the removal of a proton from the adjacent (ortho) position on the aromatic ring. semanticscholar.orgbaranlab.org The resulting lithiated intermediate is a potent nucleophile that can react with a variety of electrophiles to introduce a wide range of substituents with high precision. semanticscholar.org

While direct ortho-lithiation of a pre-formed 4,4'-difluoroazobenzene can be challenging, a more common approach involves the lithiation of a suitable fluorinated precursor followed by a coupling reaction to construct the azo bridge. For example, a fluorinated aniline or nitrobenzene (B124822) derivative can be subjected to ortho-lithiation to introduce a desired functional group. Subsequently, standard methods for azo compound synthesis, such as the Mills reaction (condensation of a nitroso compound with an aniline) or reductive coupling of nitro compounds, can be employed to form the final 4,4'-difluoroazobenzene derivative. The choice of the directing group is crucial and can range from strong directors like amides and sulfonamides to weaker directors like ethers and even fluorine itself. semanticscholar.org

Table 1: Common Directing Metalating Groups (DMGs) for Ortho-Lithiation

| Strength | DMG Examples |

| Strong | -CONR₂, -SO₂NR₂, -NHCOR |

| Moderate | -OR, -NR₂, -F, -CF₃ |

| Weak | -CH₂OH, -CH(OR)₂ |

This table categorizes common directing metalating groups based on their efficacy in facilitating ortho-lithiation reactions.

Incorporation into Larger Molecular Architectures

The 4,4'-difluoroazobenzene unit is a valuable component in the construction of more complex molecular systems, such as polymers, liquid crystals, and photoresponsive materials. researchgate.net Its incorporation into these larger architectures is typically achieved through standard organic coupling reactions, leveraging functional groups that have been appended to the azobenzene core.

For instance, if 4,4'-difluoroazobenzene is synthesized with terminal hydroxyl, carboxyl, or amino groups, it can serve as a monomer in polymerization reactions. Esterification or amidation reactions with appropriate co-monomers can lead to the formation of polyesters or polyamides containing the photochromic azobenzene unit within the polymer backbone. nih.gov

Control over Substitution Patterns and Electronic Effects in Synthesis

The ability to control the substitution pattern on the aromatic rings of 4,4'-difluoroazobenzene is critical for fine-tuning its electronic and photochemical properties. ucalgary.canih.gov The electronic nature of substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—profoundly influences the molecule's absorption spectrum, isomerization quantum yields, and the thermal stability of its isomers. rsc.orgscispace.com

Electron-Withdrawing and Electron-Donating Groups:

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyls (-C=O) decrease the electron density of the aromatic π-system. ucalgary.ca This generally leads to a blue-shift (hypsochromic shift) in the molecule's absorption maxima.

Electron-Donating Groups (EDGs): Groups like amino (-NH₂), hydroxyl (-OH), and alkoxy (-OR) increase the electron density of the π-system, typically causing a red-shift (bathochromic shift) in the absorption spectra. ucalgary.ca

Synthetic control over substitution is achieved by choosing appropriately functionalized starting materials or by employing regioselective reactions like the aforementioned directed ortho-lithiation. semanticscholar.org For example, starting with a 4-fluoroaniline and a substituted nitrobenzene allows for the synthesis of an asymmetrically substituted 4-fluoroazobenzene.

The fluorine atoms at the 4 and 4' positions themselves act as moderately deactivating, ortho-, para-directing groups in electrophilic aromatic substitution reactions. ucalgary.ca However, their primary electronic influence is through a strong negative inductive effect (-I) and a positive mesomeric effect (+M). nih.gov This dual nature can be strategically exploited. For instance, the electron-withdrawing inductive effect of fluorine can enhance the acidity of nearby protons, potentially influencing the regioselectivity of metallation reactions. nih.gov

By carefully selecting and positioning various substituents, chemists can create a library of 4,4'-difluoroazobenzene derivatives with tailored electronic properties, optimizing them for specific applications in molecular switches, nonlinear optics, and data storage. researchgate.netnih.gov

Table 2: Influence of Substituent Type on Azobenzene Properties

| Substituent Type | Example Groups | Effect on π-System Electron Density | General Effect on Absorption Spectrum |

| Electron-Donating (EDG) | -NH₂, -OH, -OR | Increase | Red-shift (Bathochromic) |

| Electron-Withdrawing (EWG) | -NO₂, -CN, -COR | Decrease | Blue-shift (Hypsochromic) |

This table summarizes the general electronic effects of different substituent classes on the properties of the azobenzene core.

Photochemical and Isomerization Dynamics of Azobenzene, 4,4 Difluoro

Fundamental Photoisomerization Mechanisms (Trans-Cis and Cis-Trans)

The photoisomerization of Azobenzene (B91143), 4,4-difluoro- involves the reversible conversion between the thermally stable trans (E) isomer and the metastable cis (Z) isomer. This process is initiated by the absorption of photons, which excites the molecule to a higher electronic state. The subsequent relaxation to the ground state can lead to a change in the geometry around the central N=N double bond.

The trans-to-cis isomerization is typically induced by irradiation with UV light, corresponding to the intense π→π* electronic transition of the trans isomer. Conversely, the cis-to-trans back-isomerization can be triggered by irradiation with visible light, which excites the n→π* transition of the cis isomer. This back-isomerization can also occur thermally, as the cis isomer is thermodynamically less stable than the trans form.

Two primary mechanisms have been proposed for the photoisomerization of azobenzenes: rotation and inversion. The rotation mechanism involves a twisting motion around the N=N double bond in the excited state. The inversion mechanism, on the other hand, proceeds through a semi-linear transition state where one of the nitrogen atoms undergoes a change in hybridization. The operative mechanism can be influenced by factors such as the nature of the substituents and the solvent environment. For 4,4'-disubstituted azobenzenes, including the difluoro- derivative, both mechanisms are considered plausible pathways for the isomerization process.

Spectroscopic Signatures of Isomeric States

The trans and cis isomers of Azobenzene, 4,4-difluoro- possess distinct spectroscopic signatures that allow for their identification and quantification. These differences are most apparent in their UV-visible absorption and Nuclear Magnetic Resonance (NMR) spectra.

UV-Visible Absorption Spectra:

The electronic absorption spectra of the two isomers differ significantly. The trans isomer typically exhibits a strong absorption band in the UV region, corresponding to the π→π* transition, and a much weaker, often obscured, n→π* transition in the visible region. Upon isomerization to the cis form, the intensity of the π→π* band decreases and is often blue-shifted, while the n→π* band in the visible region gains intensity.

| Isomer | Transition | Approximate λmax (nm) |

| trans | π→π | ~320-350 |

| trans | n→π | ~440 |

| cis | π→π | ~250-280 |

| cis | n→π | ~430-450 |

Nuclear Magnetic Resonance (NMR) Spectra:

1H NMR spectroscopy is a powerful tool for distinguishing between the trans and cis isomers. Due to the different spatial arrangement of the phenyl rings, the chemical shifts of the aromatic protons are distinct for each isomer. In the trans isomer, the phenyl rings are in a planar configuration, leading to a more straightforward aromatic proton signal pattern. In the non-planar cis isomer, the protons on one phenyl ring can experience shielding or deshielding effects from the other ring, resulting in upfield or downfield shifts compared to the trans isomer. Generally, the protons of the cis isomer are more shielded and appear at a higher field (lower ppm) than those of the trans isomer. The protons ortho to the azo group show the most significant difference in chemical shifts between the two isomers.

Quantum Yields of Photoisomerization Processes

The efficiency of the photoisomerization process is quantified by the quantum yield (Φ), which is the number of molecules that isomerize per photon absorbed. The quantum yields for both the trans-to-cis (Φt→c) and cis-to-trans (Φc→t) processes are crucial parameters for understanding and utilizing photoswitchable molecules.

For azobenzene derivatives, the quantum yields are known to be dependent on the excitation wavelength and the solvent. Generally, the trans-to-cis quantum yield is lower than the cis-to-trans quantum yield. For substituted azobenzenes, Φt→c values are typically in the range of 0.1 to 0.3, while Φc→t values are often in the range of 0.3 to 0.5. Specific experimental values for Azobenzene, 4,4-difluoro- are influenced by the solvent environment.

| Process | Excitation Wavelength Range (nm) | Typical Quantum Yield (Φ) |

| trans → cis | 313 - 365 | 0.10 - 0.25 |

| cis → trans | > 400 | 0.40 - 0.55 |

Influence of Fluorine Substitution on Photoisomerization Kinetics

The presence of fluorine atoms at the 4 and 4' positions of the azobenzene core has a notable impact on the photoisomerization dynamics. Fluorine is an electronegative atom and is considered an electron-withdrawing group, which can influence the electronic properties of the molecule and, consequently, its photochemical behavior.

Thermal Back-Isomerization Rates and Stability of Cis Isomer

The thermal stability of the cis isomer is a critical factor for applications where the "switched" state needs to persist for a certain duration. The rate of thermal back-isomerization from cis to trans is often described by its half-life (t1/2), the time it takes for half of the cis isomers to revert to the trans form.

Wavelength Dependence and Light-Control

The ability to control the isomeric state of Azobenzene, 4,4-difluoro- with light is dependent on the wavelength of irradiation. As mentioned earlier, UV light (around 320-350 nm) is effective for the trans-to-cis isomerization, while visible light (above 400 nm) promotes the cis-to-trans conversion.

This wavelength selectivity allows for the establishment of a photostationary state (PSS), which is a dynamic equilibrium where the rates of the forward and reverse photoisomerization reactions are equal. The composition of the mixture at the PSS (i.e., the ratio of cis to trans isomers) is dependent on the wavelength of irradiation and the molar absorption coefficients of the two isomers at that wavelength. By choosing the appropriate wavelength, it is possible to enrich the mixture with either the cis or the trans isomer. For example, irradiation at a wavelength where the trans isomer absorbs strongly but the cis isomer absorbs weakly will lead to a high percentage of the cis isomer at the PSS.

Effect of Electron-Withdrawing Groups

The fluorine atoms in Azobenzene, 4,4-difluoro- act as electron-withdrawing groups. Electron-withdrawing substituents at the para-positions of the phenyl rings can influence the electronic structure of the azobenzene core. This can affect the energies of the molecular orbitals involved in the electronic transitions (π→π* and n→π*).

The presence of electron-withdrawing groups can lead to a red-shift (a shift to longer wavelengths) of the π→π* absorption band. This modification of the absorption spectrum can be advantageous for certain applications where excitation with lower energy light is desirable. Furthermore, the electronic effects of these substituents can influence the rates of both photochemical and thermal isomerization processes, thereby providing a means to tune the photoswitching properties of the molecule.

Excited State Dynamics and Energy Dissipation Pathways of Azobenzene, 4,4-difluoro-

The photoisomerization of azobenzene and its derivatives is a complex process governed by the dynamics of their electronically excited states. Upon absorption of a photon, the molecule is promoted to an excited state, and the subsequent relaxation pathways determine the efficiency of the trans-to-cis or cis-to-trans isomerization.

The excited-state dynamics of azobenzene derivatives are typically studied using ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy. nih.govnih.gov These methods allow for the real-time observation of the molecular changes that occur on femtosecond to picosecond timescales following photoexcitation. nih.gov For the parent azobenzene molecule, excitation to the S1 (nπ*) state leads to a series of events with time constants of 0.3, 3, and 16 picoseconds, which are associated with population relaxation and the transition to a dark intermediate state before relaxing back to the ground state. nih.gov

While specific ultrafast dynamics for 4,4'-difluoroazobenzene are not extensively detailed in the provided results, the general principles observed for azobenzene and other derivatives are applicable. The substitution pattern on the azobenzene core is known to influence the spectroscopic properties and the isomerization mechanism. researchgate.net For instance, push-pull substituted azobenzenes can exhibit different deactivation pathways that are sensitive to the surrounding environment. nih.gov

Role of n→π and π→π Transitions**

The photochemical behavior of Azobenzene, 4,4-difluoro- is dictated by two primary electronic transitions: the n→π* and π→π* transitions. These transitions involve the promotion of an electron from a non-bonding (n) orbital or a bonding π orbital to an antibonding π* orbital.

The n→π* transition, which involves the lone pair electrons on the nitrogen atoms of the azo group, typically appears as a weak absorption band in the visible region of the spectrum (around 440 nm for unsubstituted azobenzene). researchgate.net The π→π* transition, associated with the delocalized π-electron system of the entire molecule, is a much stronger absorption band located in the ultraviolet region (around 320 nm for azobenzene). researchgate.netnih.gov

Upon photoexcitation, the molecule can be promoted to either the S1 (nπ) or the S2 (ππ) excited state, depending on the wavelength of the incident light. researchgate.net Excitation into the S2 state is generally followed by rapid internal conversion to the S1 state, from which the isomerization process typically proceeds. researchgate.net However, the initial excited state can influence the subsequent isomerization pathway and quantum yield. researchgate.netosti.gov For some azobenzene derivatives, it has been observed that excitation to the ππ* state can lead to different relaxation dynamics and isomerization efficiencies compared to direct excitation of the nπ* state. nih.gov This deviation from Kasha's rule, which states that emission (and by extension, photoreaction) should only occur from the lowest excited state of a given multiplicity, highlights the complexity of the excited state landscape in these molecules. researchgate.netrsc.org

The relative energies of the n and π* orbitals, and thus the wavelengths of these transitions, can be modulated by substituents on the phenyl rings. researchgate.net While the specific absorption maxima for 4,4'-difluoroazobenzene are not provided in the search results, the fluorine substituents are expected to have an electronic effect on the azobenzene core, potentially shifting the positions of the n→π* and π→π* absorption bands.

Conical Intersections and Isomerization Pathways

A central concept in understanding the photoisomerization of azobenzene derivatives is the role of conical intersections (CIs). CIs are points on the potential energy surfaces of two electronic states where the states become degenerate, providing an efficient pathway for non-radiative decay from an excited state back to the ground state. dtu.dk These intersections act as funnels, guiding the molecule from the excited state potential energy surface to the ground state surface, often facilitating the isomerization process. researchgate.net

For azobenzene, two primary isomerization mechanisms have been proposed: rotation and inversion. The rotational pathway involves a twisting motion around the N=N double bond, while the inversional pathway involves a planar movement of one of the phenyl rings. Theoretical studies suggest that after n→π* excitation, the rotation mechanism is the dominant pathway for isomerization, proceeding through a conical intersection between the S1 and S0 (ground) states. researchgate.net The inversion pathway is generally considered to be preferred for thermal isomerization in the ground state. researchgate.net

The dynamics around these conical intersections are extremely fast, occurring on a femtosecond timescale. nih.gov Theoretical simulations have shown that the structure of the conical intersection can be influenced by the specific electronic state and the substitution pattern on the azobenzene. dtu.dk For the parent azobenzene, different S1/S0 conical intersections and relaxation paths are implicated for the trans-to-cis and cis-to-trans reactions. nih.gov Upon ππ* excitation, the molecule can access different regions of the excited state potential energy surface and potentially different conical intersections, which can explain the observed differences in quantum yields for n→π* and ππ* excitation. rsc.orgrsc.org

Environmental and Solvent Effects on Photoisomerization

The photoisomerization of azobenzene and its derivatives can be significantly influenced by the surrounding environment, including the polarity and viscosity of the solvent. researchgate.net These environmental factors can affect the stability of the ground and excited states, as well as the transition states for isomerization, thereby altering the kinetics and efficiency of the photochemical process.

Studies on azobenzene have shown a strong dependence of both photoisomerization and thermal isomerization rates on the polarity of the solvent, with viscosity playing a lesser role. researchgate.net For certain push-pull substituted azobenzenes, a change in solvent polarity can even switch the preferred excited state deactivation pathway between photoisomerization and the formation of a twisted intramolecular charge transfer (TICT) state. nih.gov In nonpolar solvents, photoisomerization is often favored, while polar solvents can stabilize the TICT state, making isomerization less favorable. nih.gov

The effect of solvent on the absorption spectra of azobenzene derivatives is also well-documented. Changes in solvent polarity can lead to shifts in the n→π* and π→π* absorption bands. researchgate.net For instance, in polar media, the n→π* band of azobenzene may not be clearly observed. researchgate.net This solvatochromism can impact the efficiency of photoisomerization by altering the absorption cross-section at the excitation wavelength.

Advanced Spectroscopic and Characterization Techniques for Azobenzene, 4,4 Difluoro

Spectroscopic Methods for Isomer State Analysis

Spectroscopic techniques are fundamental in distinguishing between the trans and cis isomers of Azobenzene (B91143), 4,4-difluoro-. Each method probes different molecular properties, offering a comprehensive understanding of the isomeric state.

UV-Visible absorption spectroscopy is a primary tool for monitoring the photoisomerization of azobenzene derivatives. The electronic transitions of the trans and cis isomers give rise to distinct absorption bands. The more stable trans isomer typically exhibits a strong π→π* transition in the UV region, while the less stable cis isomer is characterized by a weaker n→π* transition in the visible region.

Upon irradiation with UV light, the intensity of the π→π* band of the trans isomer decreases, while the n→π* band of the cis isomer increases, indicating the conversion from trans to cis. Conversely, irradiation with visible light or thermal relaxation promotes the reverse process. For instance, a related compound, azobenzene-4,4′-dicarboxylic acid, shows an absorption band for the trans isomer at 294 nm, which decreases upon UV irradiation, concurrent with the growth of a band at 445 nm corresponding to the cis isomer nih.govmdpi.com. This change allows for the quantification of the isomeric ratio in a sample. Generally, the π→π* transition of the trans isomer occurs at a longer wavelength and has a larger extinction coefficient compared to the cis isomer youtube.com.

| Isomer | Transition | Typical λmax (nm) |

|---|---|---|

| trans | π→π | ~294-350 |

| cis | n→π | ~445 |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information at the atomic level, making it invaluable for distinguishing between the cis and trans isomers of Azobenzene, 4,4-difluoro-. The spatial arrangement of the phenyl rings relative to the azo bridge in the two isomers leads to significant differences in the chemical shifts of the aromatic protons.

A general observation for azobenzenes is that the protons of the cis isomer are consistently more shielded (appear at a lower chemical shift) than their counterparts in the trans isomer rsc.org. The most pronounced difference is typically observed for the protons positioned ortho to the azo linkage. This upfield shift in the cis isomer is attributed to the anisotropic effect of the nearby phenyl ring. For example, in a study of an ortho-fluoroazobenzene derivative, distinct signals for the trans and cis isomers were observed in the ¹H-NMR spectrum after irradiation. The methyl ester protons of the trans isomer appeared at 3.95 ppm, while those of the cis isomer were shifted upfield to 3.82 ppm nsf.gov. The integration of these distinct signals allows for the determination of the relative concentrations of the two isomers in a mixture nsf.gov.

| Proton Position | Typical Δδ (δcis - δtrans) (ppm) | Observation |

|---|---|---|

| Ortho to -N=N- | -0.9 to -1.2 | Significant shielding (upfield shift) in cis isomer |

| Meta to -N=N- | -0.1 to -0.3 | Moderate shielding in cis isomer |

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for probing the vibrational modes of molecules. The different symmetries and bond angles of the trans and cis isomers of Azobenzene, 4,4-difluoro- result in distinct infrared absorption spectra. These differences can be exploited to monitor the isomerization process.

Specific vibrational bands can be used as markers for each isomer. For instance, in studies of azobenzene-containing metal-organic frameworks, the intensity of an IR band at approximately 720 cm⁻¹ is used as a measure for the relative amount of the trans isomer, while a band around 705 cm⁻¹ can be indicative of the cis isomer . The changes in the intensities of these characteristic bands upon irradiation provide a means to study the kinetics of the photoisomerization and thermal relaxation processes .

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary vibrational information to FTIR. It is particularly sensitive to the vibrations of non-polar bonds, such as the N=N bond in the azo bridge. A key feature in the Raman spectrum that distinguishes the cis and trans isomers of azobenzene is the N=N stretching vibration. The cis isomer exhibits a characteristic peak for this vibration at approximately 1470 cm⁻¹, which is typically absent in the spectrum of the trans isomer researchgate.net. This distinct peak serves as a clear signature for the presence of the cis form. Resonance Raman spectroscopy can further enhance the signals of the chromophore, providing detailed insights into the structural changes that occur upon electronic excitation nih.gov.

| Technique | Isomer | Characteristic Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| FTIR | trans | ~720 | - |

| FTIR | cis | ~705 | - |

| Raman | cis | ~1470 | N=N stretch |

Advanced Characterization for Structural and Electronic Insights

Beyond identifying the isomeric state, advanced characterization techniques provide deeper insights into the precise three-dimensional arrangement of atoms and the electronic properties of Azobenzene, 4,4-difluoro-.

The crystal structure of trans-Azobenzene, 4,4'-difluoro- has been determined to belong to the monoclinic crystal system with the space group P 1 21/c 1 nih.gov. The unit cell parameters are a = 3.8035 Å, b = 5.8716 Å, c = 22.123 Å, and β = 91.260° nih.gov. This data allows for a precise reconstruction of the molecular packing in the crystal lattice. Crystallographic studies on similar fluorinated azobenzenes reveal that the trans isomer is nearly planar, while the cis isomer adopts a more globular shape due to the steric hindrance of the phenyl rings. In some cases, different rotational isomers (rotamers) can coexist within the same crystal lattice, differing in the rotational angle of the phenyl rings with respect to the azo bridge nsf.gov. These structural details are crucial for understanding the intermolecular interactions that govern the material's properties and its photo-switching behavior in the solid state.

| Parameter | Value nih.gov |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 3.8035 |

| b (Å) | 5.8716 |

| c (Å) | 22.123 |

| β (°) | 91.260 |

Mass Spectrometry

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and structural information of a compound by measuring its mass-to-charge ratio (m/z). For Azobenzene, 4,4-difluoro-, the expected molecular ion peak [M]⁺ would correspond to its exact mass. The fragmentation pattern in electron ionization mass spectrometry (EI-MS) can provide significant structural insights.

The fragmentation of Azobenzene, 4,4-difluoro- is anticipated to proceed through several key pathways. The primary fragmentation event often involves the cleavage of the bonds adjacent to the azo group (-N=N-), as well as the fission of the C-N bonds. This leads to the formation of characteristic fragment ions. The most abundant peak would be the molecular ion, confirming the compound's molecular weight. Other significant fragments would include the 4-fluorophenyl cation and related ions resulting from the loss of nitrogen gas (N₂).

The monoisotopic mass of Azobenzene, 4,4-difluoro- is 218.06555459 Da nih.gov. The analysis of the isotopic pattern, particularly the M+1 and M+2 peaks, would also serve to confirm the elemental composition, consistent with the formula C₁₂H₈F₂N₂.

| m/z (Expected) | Ion Formula | Identity | Fragmentation Pathway |

|---|---|---|---|

| 218 | [C₁₂H₈F₂N₂]⁺ | Molecular Ion [M]⁺ | Parent molecule |

| 190 | [C₁₂H₈F₂]⁺ | [M - N₂]⁺ | Loss of nitrogen molecule from the molecular ion |

| 123 | [C₆H₄FN₂]⁺ | [M - C₆H₄F]⁺ | Cleavage of one C-N bond |

| 95 | [C₆H₄F]⁺ | 4-fluorophenyl cation | Cleavage of C-N bond and loss of C₆H₄FN₂ radical |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The analysis of Azobenzene, 4,4-difluoro- would reveal characteristic peaks for carbon (C 1s), nitrogen (N 1s), and fluorine (F 1s). The binding energies of these core-level electrons provide information about the chemical environment of the atoms.

The C 1s spectrum is expected to show multiple components. The main peak, corresponding to C-C and C-H bonds in the phenyl rings, would appear at a standard binding energy of ~284.8 eV. A second, chemically shifted peak at a higher binding energy would be attributed to the carbon atoms directly bonded to fluorine (C-F), due to the high electronegativity of the fluorine atom.

The N 1s spectrum is expected to show a single primary peak corresponding to the two equivalent nitrogen atoms in the azo (-N=N-) linkage. The binding energy for azo nitrogen is typically found in the range of 398-400 eV. The presence of electron-withdrawing fluorine atoms on the phenyl rings may induce a slight positive shift in this binding energy compared to unsubstituted azobenzene.

The F 1s spectrum would exhibit a single, strong peak at a characteristic high binding energy, typically around 688-689 eV, which is indicative of a covalent carbon-fluorine bond.

| Core Level | Expected Binding Energy (eV) | Atomic Environment |

|---|---|---|

| C 1s | ~284.8 | C-C, C-H in phenyl rings |

| C 1s | ~286.5 - 287.5 | C-F bond |

| N 1s | ~399.0 - 400.0 | Azo group (-N=N-) |

| F 1s | ~688.0 - 689.0 | C-F bond |

Microscopic Techniques in Related Systems

Microscopic techniques are essential for characterizing the morphology, crystal structure, and supramolecular organization of azobenzene derivatives. While specific studies on Azobenzene, 4,4-difluoro- are not detailed, analysis of related fluorinated azobenzene systems provides insight into the applicable methods.

Polarized Optical Microscopy (POM) is frequently used to study the liquid crystalline properties of azobenzene compounds. For a series of synthesized fluorinated azobenzene esters, POM was used to identify liquid crystal phases, such as nematic and smectic phases, by observing their characteristic birefringent textures researchgate.net.

Electron Microscopy , including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), is employed to investigate the surface morphology and internal structure of materials at high resolution. In studies of supramolecular assemblies formed from fluorinated azobenzenes under aqueous conditions, electron microscopy revealed the formation of structures such as micron-long thick fibers d-nb.info. These techniques are crucial for understanding how molecular design influences self-assembly into larger, ordered structures.

| Microscopic Technique | Information Obtained | Application in Related Azobenzene Systems |

|---|---|---|

| Polarized Optical Microscopy (POM) | Identification of liquid crystal phases, observation of birefringent textures. | Characterization of nematic and smectic phases in fluorinated azobenzene esters researchgate.net. |

| Electron Microscopy (SEM/TEM) | High-resolution imaging of surface morphology and internal structure. | Investigation of self-assembled supramolecular structures, such as fibers and networks d-nb.inforesearchgate.net. |

| Atomic Force Microscopy (AFM) | Topographical imaging of surfaces at the nanoscale, measurement of surface roughness. | Characterization of thin film uniformity and structure. |

Techniques for Investigating Photomechanical Responses in Crystals

The ability of certain azobenzene crystals to undergo macroscopic mechanical motion—such as bending, twisting, or shattering—upon photoirradiation is known as the photomechanical effect. Investigating this phenomenon requires specialized techniques to initiate and quantify the response. Fluorinated azobenzenes, in particular, have been shown to exhibit photomechanical bending due to cis-to-trans photoisomerization mdpi.com.

The primary method involves the direct observation of a single crystal under a microscope while it is being irradiated with light of a specific wavelength. The light source (e.g., UV or visible light LEDs) triggers the trans-cis (or cis-trans) isomerization, which generates internal strain within the crystal lattice, leading to a change in shape mdpi.comresearchgate.net. The mechanical response, such as the degree and speed of bending, is recorded using a camera. This allows for a qualitative and quantitative assessment of the motion. For instance, the reversible bending of a thin plate-like crystal of trans-4-(dimethylamino)azobenzene was demonstrated over 100 cycles by irradiating it with UV light and observing the motion mdpi.com.

The kinetics of the mechanical response are often correlated with the chemical kinetics of the photoisomerization process nih.gov. This can be achieved by combining microscopic imaging with spectroscopic measurements, such as UV-Vis spectroscopy, to monitor the change in the isomeric ratio within the crystal simultaneously with the mechanical deformation. The influence of light intensity on the reaction kinetics and, consequently, the mechanical response is a key area of investigation nih.gov. Furthermore, techniques like 4D printing have been used to create azobenzene-containing liquid crystal elastomer actuators whose photomechanical response can be studied under various conditions, including in biological buffers, by measuring their contraction and work performance under load csic.es.

| Technique | Purpose | Measured Parameters |

|---|---|---|

| In-situ Optical Microscopy with Photoirradiation | To visually observe and record the mechanical motion of a crystal upon light exposure. | Bending angle, speed of motion, twisting, reversibility of the effect. |

| Micromechanical Testing | To quantify the force generated by the photomechanical effect. | Actuation force, stress, strain, mechanical work. |

| Combined Spectroscopy and Microscopy | To correlate the macroscopic mechanical response with the underlying molecular-level photoisomerization. | Changes in absorption spectra (isomeric ratio) timed with physical deformation. |

| Single-Crystal X-ray Diffraction | To determine the crystal structure before, during, and after irradiation to understand the lattice changes driving the motion. | Unit cell parameters, molecular packing, changes in bond lengths and angles. |

Computational Approaches in the Study of Azobenzene, 4,4 Difluoro

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational studies on azobenzene (B91143) derivatives due to its favorable balance of accuracy and computational cost. It is widely used to determine ground-state properties, including molecular geometries, vibrational frequencies, and electronic structures. Functionals such as B3LYP are commonly employed, often paired with basis sets like 6-31G(d,p) or def2-TZVP to provide reliable results for these systems. nih.govnih.govgoogle.com

Geometry Optimization and Vibrational Analysis

Geometry optimization is a fundamental DFT calculation that seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For both the trans (E) and cis (Z) isomers of Azobenzene, 4,4-difluoro-, these calculations predict key structural parameters such as bond lengths, bond angles, and dihedral angles. The trans isomer is generally found to be nearly planar, while the cis isomer adopts a non-planar, bent conformation to alleviate steric hindrance between the phenyl rings.

Following geometry optimization, vibrational analysis is performed by calculating the second derivatives of the energy with respect to atomic positions. This analysis serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. The calculated vibrational frequencies can be compared with experimental spectra to validate the computational model and aid in the assignment of spectral bands to specific molecular motions, such as N=N stretching, C-N stretching, and phenyl ring vibrations.

Table 1: Representative Calculated Structural Parameters for Azobenzene Derivatives Note: This table provides typical values for azobenzene systems calculated with DFT methods. Specific values for Azobenzene, 4,4-difluoro- may vary.

| Parameter | trans Isomer | cis Isomer |

|---|---|---|

| N=N Bond Length | ~1.25 Å | ~1.25 Å |

| C-N Bond Length | ~1.43 Å | ~1.45 Å |

| C-N=N Bond Angle | ~114° | ~122° |

| C-N=N-C Dihedral Angle | ~180° | ~10° |

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of Azobenzene, 4,4-difluoro- are crucial to understanding its spectroscopic characteristics and photoreactivity. DFT is used to calculate the energies and spatial distributions of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's electronic excitation energy and chemical reactivity. youtube.comnih.gov

For azobenzenes, the HOMO is typically a π orbital distributed across the phenyl rings and the azo bridge, while a non-bonding (n) orbital is localized on the nitrogen atoms. The LUMO is generally a π* anti-bonding orbital. The introduction of fluorine atoms at the para-positions has a distinct electronic effect. Computational studies on fluorine-substituted azobenzenes show that para-fluoro substitution raises the energy of the π and π* orbitals while lowering the energy of the n orbital. rsc.org This results in an increased energy gap for the n → π* transition, which can influence the molecule's absorption spectrum. rsc.org

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. uni-muenchen.delibretexts.orgavogadro.cc It visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. libretexts.orgwalisongo.ac.id For Azobenzene, 4,4-difluoro-, the MEP map would show negative potential around the electronegative nitrogen and fluorine atoms, indicating sites susceptible to electrophilic attack, while the hydrogen atoms on the phenyl rings would exhibit positive potential. researchgate.net

Table 2: Frontier Molecular Orbital (FMO) Energies Note: These values are illustrative for a para-substituted azobenzene system and demonstrate the typical effect of para-fluoro substitution.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO (π*) | -1.8 eV | π anti-bonding orbital across the molecule |

| HOMO (π) | -6.2 eV | π bonding orbital across the molecule |

| n-orbital | -6.5 eV | Non-bonding orbital on nitrogen atoms |

| HOMO-LUMO Gap | 4.4 eV | Energy difference for π → π transition* |

| n-LUMO Gap | 4.7 eV | Energy difference for n → π transition* |

Prediction of Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules like Azobenzene, 4,4-difluoro-. nih.govresearchgate.netacademie-sciences.frpreprints.org By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax) for different electronic transitions.

Azobenzenes typically exhibit two characteristic absorption bands: an intense band in the UV region corresponding to the π → π* transition and a weaker, lower-energy band in the visible region corresponding to the n → π* transition. researchgate.netnih.gov Computational simulations have shown that for azobenzene derivatives with para-substituents like fluorine, the π → π* transition is the most intense. researchgate.netnih.gov The accuracy of these predictions depends on the choice of the functional, with range-separated hybrids like CAM-B3LYP often providing good agreement with experimental spectra. derpharmachemica.com

Quantum Chemical Calculations for Excited State Properties

Understanding the photoisomerization of Azobenzene, 4,4-difluoro- requires moving beyond ground-state calculations to explore the properties of its electronic excited states. Methods like TD-DFT and more advanced multiconfigurational methods such as the Complete Active Space Self-Consistent Field (CASSCF) are employed for this purpose. nih.govunibo.itnih.gov These calculations are essential for mapping the pathways the molecule follows after absorbing light.

Characterization of Potential Energy Surfaces

A potential energy surface (PES) is a multidimensional plot of a molecule's energy as a function of its geometry. For photoisomerization, the PESs of the ground state (S₀) and the first two singlet excited states, S₁ (nπ) and S₂ (ππ), are of primary interest. Quantum chemical calculations are used to map these surfaces along critical reaction coordinates, such as the C-N=N-C dihedral angle (for rotation) and the C-N=N bond angle (for inversion).

These calculations reveal the energetic landscape the molecule navigates upon photoexcitation. A key feature of azobenzene photochemistry is the existence of conical intersections (CIs), which are points of degeneracy between two electronic states (e.g., S₁ and S₀). CIs act as efficient funnels for rapid, non-radiative decay from the excited state back to the ground state, leading to either the trans or cis isomer. nih.gov Characterizing the location and geometry of these CIs is critical to understanding the efficiency and outcome of the photoisomerization process. nih.gov

Modeling of Photoisomerization Mechanisms

Two primary mechanisms are proposed for the photoisomerization of azobenzene: rotation and inversion.

Rotation: This mechanism involves the twisting of the C-N=N-C dihedral angle in the excited state. The molecule proceeds along this torsional coordinate on the S₁ surface until it reaches a conical intersection, typically at a dihedral angle of around 90°, before relaxing to either the cis or trans ground state.

Inversion: This pathway involves a planar transition state where one of the C-N=N angles linearizes.

Computational modeling, often through non-adiabatic molecular dynamics simulations, can trace the trajectory of the molecule on the excited-state PES. nih.gov These simulations show that for the parent azobenzene, the rotational pathway is generally favored for the S₁ (nπ*) mediated isomerization. The fluorine substituents in Azobenzene, 4,4-difluoro- influence the relative energies of the excited states and the topology of the PES, which can affect the barriers to isomerization and the lifetime of the excited states. rsc.orgresearchgate.net By modeling these pathways, researchers can predict how substitutions alter the photoisomerization quantum yields and switching speeds. nih.gov

Table of Compounds

| Compound Name |

|---|

| Azobenzene, 4,4-difluoro- |

Molecular Dynamics Simulations in Related Systems

Molecular dynamics (MD) simulations serve as a powerful tool to investigate the dynamic behavior of molecular systems, and while studies focusing exclusively on 4,4'-difluoroazobenzene are specific, simulations of closely related azobenzene systems provide significant insights into its expected behavior. These simulations bridge the gap between static quantum mechanical calculations and the macroscopic properties of materials by modeling the motion of atoms and molecules over time.

Atomistic MD simulations have been employed to explore the phase transitions of azobenzene-based liquid crystals. rsc.org For instance, simulations on systems like 4-cyano-4′-pentylazobenzene (5AZCN) have detailed the growth of a nematic phase from a disordered state and the phase transitions induced by photoisomerization. rsc.org Such studies are relevant for understanding how the introduction of fluorine atoms at the 4 and 4' positions might influence the intermolecular interactions and packing that govern liquid crystal phase formation and stability. By comparing different azobenzene derivatives, researchers can deduce how specific functional groups affect properties like molecular orientation and dipole correlations. rsc.org

Furthermore, MD simulations coupled with quantum mechanics/molecular mechanics (QM/MM) approaches have been used to predict the absorption spectra of azobenzene derivatives in solution. nih.gov In these hybrid simulations, the photoswitch molecule is treated with a higher level of theory (quantum mechanics), while the surrounding solvent molecules are treated with classical mechanics (molecular mechanics). nih.gov This method allows for the sampling of numerous solvent configurations around the solute, providing a more realistic prediction of spectral properties, such as the n → π* and π → π* transition bands, by accounting for the solvent's polarization effects. nih.gov Simulations on halide-substituted azobenzenes (including fluorine derivatives) in DMSO have been performed to generate absorption spectra, highlighting the influence of the substituent and the solvent environment on the electronic transitions crucial for photoswitching. nih.gov

The collective behavior of azobenzene derivatives in larger assemblies has also been a subject of MD studies. Fully atomistic MD simulations have been used to investigate the structural changes in supramolecular aggregates of multi-arm azobenzene stars under the influence of light. mdpi.com These simulations model the cyclic photoisomerization kinetics and reveal how light irradiation induces defects, molecular shifts, and reorientations within a columnar stack, leading to a loss of its ordered structure. mdpi.com Such findings are instrumental in understanding how 4,4'-difluoroazobenzene units might behave when incorporated into larger, light-responsive supramolecular architectures or self-assembled monolayers. Reactive MD simulations, which incorporate the potential for chemical bond changes, have also been developed to study the dynamic conformational changes and packing effects on the isomerization of azobenzene-based self-assembled monolayers on metal surfaces. researchgate.net

| System Studied | Simulation Type | Key Findings | Relevance to Azobenzene, 4,4-difluoro- |

|---|---|---|---|

| Halide-substituted azobenzenes (X=H, F, Cl) in DMSO | QM/MM Molecular Dynamics | Generated simulated absorption spectra, showing the effect of solvent on electronic transitions. nih.gov | Provides a methodology to predict the spectral properties of 4,4'-difluoroazobenzene in different solvents. |

| 4-cyano-4′-pentylazobenzene (5AZCN) | Atomistic Molecular Dynamics | Modeled the growth of a nematic liquid crystal phase and isomerization-induced phase transitions. rsc.org | Offers insights into the potential liquid crystalline behavior and phase transitions of 4,4'-difluoroazobenzene derivatives. |

| Columnar aggregates of three-arm azobenzene stars | Fully Atomistic Molecular Dynamics | Elucidated how light irradiation leads to the loss of columnar structure through the development of molecular defects. mdpi.com | Helps predict the behavior of 4,4'-difluoroazobenzene when incorporated into light-sensitive supramolecular assemblies. |

| Azobiphenyl thiol self-assembled monolayer on Au(111) | Reactive Molecular Dynamics | Investigated dynamic conformational changes and packing effects on the isomerization process on a surface. researchgate.net | Informs the design of surface-mounted switches and materials based on 4,4'-difluoroazobenzene. |

Computational Design and Predictive Modeling of Derivatives

Computational methods are pivotal in the rational design of novel azobenzene derivatives with tailored photoswitching properties. By dissecting the electronic and geometric factors that govern photoisomerization, researchers can computationally screen and optimize substitution patterns to achieve desired characteristics, such as red-shifted absorption spectra and long-lived isomers. researchgate.netnih.gov

A significant area of focus is the computational optimization of tetra-ortho-substituted azobenzenes. For example, based on analyses of tetra-ortho-chloro azobenzene, computational studies led to the design of a di-ortho-fluoro di-ortho-chloro (dfdc) azobenzene. researchgate.netnih.gov Quantum chemical calculations predicted that this substitution pattern would exhibit superior properties, including a bathochromic shift (a shift to longer wavelengths) of the n → π* absorption band and an increased separation of these bands between the trans- and cis-isomers. researchgate.net These predictions, which were later confirmed experimentally, showcase the power of computational design in accelerating the discovery of new photoswitches. researchgate.net The design process often involves analyzing how substitutions affect key geometric parameters like the C-N=N-C (Ψ) and C-C-N=N (Φ) dihedral angles and the N=N bond length, which in turn influence the electronic excitation energies. nih.gov

Predictive modeling, often employing Quantitative Structure-Property Relationship (QSPR) and machine learning (ML) approaches, offers a strategy to rapidly estimate the properties of large sets of candidate molecules without the need for time-consuming quantum chemical calculations for each one. nih.govnih.gov These models are trained on comprehensive datasets compiled from existing literature and use molecular descriptors derived from the 2D or 3D structure of the molecule to predict key photoswitch properties like the maximum absorption wavelength (λmax) and the thermal half-life (t1/2) of the metastable isomer. nih.govresearchgate.net For instance, models have been developed using fragment counts as structural features, which have shown strong performance in predicting λmax. nih.govresearchgate.net While predicting thermal half-life has proven more challenging due to smaller datasets, these computational tools are invaluable for high-throughput screening and the rational design of new derivatives. nih.govresearchgate.net

Furthermore, computational design extends to creating complex multi-state photoswitches. By combining different azobenzene units within a single molecule, it is possible to design systems with more than two stable states. mdpi.com Computational protocols are used to understand the factors governing the photoisomerization processes in these linked systems and to design new molecules where each isomerization event can be selectively addressed with light of a specific wavelength. mdpi.com For example, a tetra-ortho-fluoro azobenzene unit might be combined with a push-pull azobenzene unit to create a four-state system, with theoretical calculations predicting the distinct absorption spectra of all four isomers. mdpi.com Density Functional Theory (DFT) is also widely used to rationalize the photochemical properties of newly synthesized derivatives, such as amide derivatives of azobenzene-4,4'-dicarboxylic acid, by calculating the transition states and energy barriers for thermal isomerization. nih.gov

| Computational Approach | Objective | Example Application | Predicted/Analyzed Properties |

|---|---|---|---|

| Quantum Chemistry (e.g., DFT) | Rational Design of New Molecules | Design of di-ortho-fluoro di-ortho-chloro (dfdc) azobenzene from tetra-ortho-chloro azobenzene. researchgate.netnih.gov | Absorption wavelengths (λmax), geometric parameters (dihedral angles), excitation energies. researchgate.netnih.gov |

| QSPR / Machine Learning | High-Throughput Screening | Modeling λmax and t1/2 for visible-light azo-photoswitches using structural data. nih.govnih.gov | Maximum absorption wavelength, thermal half-life of isomers. nih.govnih.gov |

| Conceptual/Computational Protocol | Design of Multi-State Switches | Designing an azobenzene dimer where four metastable isomers could be selectively interconverted. mdpi.com | Absorption spectra of different isomers, selective photoactivation pathways. mdpi.com |

| Density Functional Theory (DFT) | Rationalize Experimental Findings | Studying novel amide derivatives of azobenzene-4,4'-dicarboxylic acid. nih.gov | Isomerization mechanism (rotation vs. inversion), kinetic parameters of thermal relaxation. nih.gov |

Integration of Azobenzene, 4,4 Difluoro in Smart Materials and Photoresponsive Systems

Azobenzene (B91143), 4,4-difluoro- as a Core Component in Photoresponsive Materials

The incorporation of 4,4'-diF-Azo into material matrices imparts them with the ability to respond to light stimuli. The geometric and polarity changes that accompany the trans-to-cis isomerization are significant, with the distance between the 4 and 4' positions decreasing from approximately 9.9 Å in the linear trans state to 5.5 Å in the bent cis state. mcgill.ca This molecular-level motion can be translated into macroscopic changes in the host material.

Azobenzene derivatives are archetypal molecular switches, capable of existing in two distinct states that can be reversibly interconverted by light. rsc.org This binary functionality is the fundamental principle behind their use in optical memory applications. The trans and cis isomers of 4,4'-diF-Azo can represent the "0" and "1" states of a data bit. Information can be "written" by inducing the trans-to-cis isomerization with UV or specific visible light and "erased" by promoting the reverse cis-to-trans isomerization with a different wavelength of light or heat.

The fluorine substituents on the phenyl rings can influence the photophysical properties of the azobenzene core, including the absorption spectra of the two isomers and the thermal stability of the cis state. Enhanced stability of the cis isomer is crucial for long-term data retention in optical memory devices. While the concept is well-established for azobenzene polymers, specific research detailing the performance of 4,4'-diF-Azo in optical storage media, including data density and read/write/erase cycle durability, is an area of ongoing investigation. dtu.dk

Table 1: General Properties of Azobenzene Derivatives as Molecular Switches

| Property | Description | Significance for Optical Memory |

| Bistability | Existence of two stable or metastable isomers (trans and cis). | Enables the storage of binary information (0 and 1). |

| Reversibility | Ability to switch back and forth between isomers multiple times. | Allows for rewritable data storage. |

| Photo-addressability | Isomerization is triggered by specific wavelengths of light. | Enables precise writing and erasing of data with light. |

| Cis Isomer Lifetime | The duration for which the cis isomer is stable before thermally relaxing to the trans form. | A longer lifetime is critical for non-volatile memory and long-term data retention. |

| Quantum Yield | The efficiency of the photoisomerization process. | Higher quantum yields lead to faster and more energy-efficient data writing. |

This table presents generalized properties. Specific data for Azobenzene, 4,4-difluoro- was not available in the search results.

The isomerization of 4,4'-diF-Azo can generate mechanical force at the molecular level, which, when amplified in a polymer network, can produce macroscopic deformation. This photomechanical effect is the basis for creating light-driven actuators, artificial muscles, and soft robots. rsc.orgresearchgate.netunizar.esnih.govresearchgate.net When 4,4'-diF-Azo units are incorporated into an oriented polymer matrix, such as a liquid crystal elastomer (LCE), the collective isomerization can lead to controlled changes in the material's shape, such as bending, contraction, or twisting. rsc.orgresearchgate.net

Upon irradiation, the change from the linear trans isomer to the bent cis isomer disrupts the alignment of the liquid crystal mesogens, causing a macroscopic contraction along the alignment direction. This process is reversible; upon removal of the activating light or illumination with a different wavelength, the molecules relax back to the trans state, and the material returns to its original shape. The force generated and the speed of actuation are key parameters in evaluating the performance of these materials. While studies have extensively characterized the photomechanical response of various azobenzene-LCEs, detailed quantitative data on the specific performance of 4,4'-diF-Azo within these systems remains a subject for more focused research. rsc.org

Applications in Soft Matter Systems

The integration of 4,4'-diF-Azo into soft matter, such as hydrogels, polymers, and liquid crystals, allows for the creation of dynamic materials whose properties can be tuned in real-time with light.

Hydrogels are water-swollen polymer networks with applications in biomedicine and tissue engineering. nih.govnih.govfrontiersin.orgmdpi.comrsc.org Incorporating 4,4'-diF-Azo as a crosslinker or a pendant group can render hydrogels photoresponsive. The trans-cis isomerization can alter the hydrophilicity and conformation of the polymer chains, leading to changes in the hydrogel's swelling ratio, stiffness, and mesh size. nih.govnih.gov

For instance, light-induced conversion to the more polar cis isomer can increase the hydrogel's affinity for water, causing it to swell. Conversely, switching back to the trans state can cause deswelling. This controllable change in volume and mechanical properties has potential applications in controlled drug delivery, where a drug can be encapsulated and released on demand with a light trigger, and in dynamic cell culture systems, where the stiffness of the cell environment can be modulated to influence cell behavior. nih.govnih.gov Although the principle has been demonstrated with various azobenzene derivatives, specific studies detailing the synthesis and photoresponsive properties of hydrogels containing 4,4'-diF-Azo are not widely available. frontiersin.orgmdpi.comrsc.org

When 4,4'-diF-Azo is dispersed within or covalently bonded to a polymer matrix, it can be used to create photoresponsive thin films. researchgate.net The isomerization of the azobenzene units can induce changes in the polymer's physical properties, such as its refractive index, dichroism, and surface topography. For example, holographic gratings can be inscribed on the surface of azobenzene-containing polymer films using interfering laser beams, a process driven by light-induced mass migration. dtu.dk These surface relief gratings have applications in diffractive optics and data storage.

Furthermore, thin polymer films containing 4,4'-diF-Azo can function as photomechanical actuators, as described earlier, bending or contracting in response to light. The stability and reversibility of these photo-induced changes are critical for practical applications. Protective coatings, such as thin layers of parylene C, have been explored to enhance the stability of azobenzene-based films in aqueous environments, which is crucial for potential biomedical applications. researchgate.net

Table 2: Potential Photoresponsive Effects in 4,4'-diF-Azo Polymer Films

| Photoresponsive Effect | Underlying Mechanism | Potential Application |

| Photo-orientation | Alignment of azobenzene molecules perpendicular to the polarization of incident light. | Optical data storage, polarization gratings. |

| Surface Relief Grating (SRG) Formation | Light-induced mass transport on the film surface. | Diffractive optics, sensors, patterned surfaces for cell guidance. |

| Photomechanical Bending | Anisotropic contraction/expansion of the film due to molecular isomerization. | Soft actuators, light-driven robotics, micro-valves. |

| Refractive Index Modulation | Change in the electronic and structural properties of the azobenzene upon isomerization. | Waveguides, holographic displays. |

This table outlines potential effects based on general azobenzene polymer research. Specific performance data for films with Azobenzene, 4,4-difluoro- is needed for quantitative analysis.

The rod-like shape of the trans-4,4'-diF-Azo molecule makes it a mesogenic unit, meaning it can be incorporated into liquid crystal (LC) systems. rsc.orgresearchgate.netmdpi.comnih.govresearchgate.net As a guest in a host LC matrix or as a component of an LC polymer, its photoisomerization can be used to disrupt or induce the liquid crystalline order. rsc.org

Upon irradiation, the transformation of the linear trans isomer to the bent cis isomer acts as a molecular impurity, lowering the clearing point (the temperature of the transition from the liquid crystal to the isotropic liquid phase). This can lead to a light-induced isothermal phase transition, effectively "melting" the liquid crystal order at a constant temperature. This phenomenon can be exploited in optical shutters, smart windows, and display devices. A study on fluorinated azobenzene esters showed that difluoro-substituted compounds exhibited a nematic liquid crystal phase. rsc.org The photo-switching behavior in these systems is of interest for creating optical data storage devices, with research indicating that fluorine substitution can influence the kinetics of both the light-induced isomerization and the thermal back-relaxation. rsc.orgresearchgate.net

Advanced Functional Materials

The incorporation of Azobenzene, 4,4-difluoro- into larger molecular architectures or material matrices allows for the creation of advanced functional materials. The reversible trans-cis isomerization of the azobenzene core, triggered by light, can be translated into macroscopic changes in material properties.

Azobenzene derivatives are a significant class of molecules for non-linear optical (NLO) applications due to their extensive π-conjugated system, which can be modulated by photoisomerization. nih.gov The NLO response, particularly the third-order susceptibility (χ(3)), arises from mechanisms including electronic cloud distortion, molecular reorientation, and thermal effects. redalyc.org The introduction of electron-withdrawing groups, such as fluorine, at the para positions of the phenyl rings in Azobenzene, 4,4-difluoro- is expected to influence the molecule's electronic structure and, consequently, its hyperpolarizability.

While extensive research has been conducted on "push-pull" azobenzene systems featuring both electron-donating and electron-withdrawing groups to maximize NLO effects, studies focusing specifically on the NLO properties of Azobenzene, 4,4-difluoro- are not extensively detailed in the literature. However, theoretical computations on various azobenzene derivatives have established a framework for predicting NLO properties. nih.gov The symmetrical substitution with fluorine atoms modifies the dipole moment and polarizability of the molecule, which are key determinants of its NLO response. The change in geometry between the trans and cis isomers allows for the photoswitching of NLO properties, a desirable characteristic for applications in all-optical switching and data storage.

The distinct structural and electronic properties of the trans and cis isomers of azobenzene derivatives can be harnessed for chemical sensing. researchgate.net The general principle involves coupling the photoisomerization event to a molecular recognition process. A change in the absorption spectrum, fluorescence, or binding affinity upon isomerization in the presence of an analyte forms the basis of the sensing mechanism. researchgate.net